molecular formula C15H14ClNO2 B5585363 2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide CAS No. 62095-61-8

2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B5585363
CAS No.: 62095-61-8
M. Wt: 275.73 g/mol
InChI Key: OXMFOPQDSYFYQD-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a methylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide typically involves the reaction of 4-chlorophenol with 3-methylphenylamine in the presence of acetic anhydride. The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Catalyst: A base such as pyridine is often used to catalyze the reaction.

    Solvent: Common solvents include dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibition of enzymes such as cyclooxygenase or lipoxygenase.

    Protein Interactions: Binding to proteins involved in signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide
  • 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide
  • 2-(4-bromophenoxy)-N-(3-methylphenyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chlorophenoxy and methylphenyl groups provides a distinct chemical profile that can be exploited in various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-11-3-2-4-13(9-11)17-15(18)10-19-14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMFOPQDSYFYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350611
Record name 2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62095-61-8
Record name 2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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